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Introduction

Centrosome amplification, the presence of more than two centrosomes, is a common feature of
many cancer cells. To ensure their survival and proliferation, these cells often cluster their extra
centrosomes into two functional poles during mitosis, thus avoiding multipolar spindle formation
and subsequent cell death. CCBO02 is a novel small molecule that selectively targets this
vulnerability in cancer cells. It acts as a tubulin binder, specifically competing with the
Centrosomal P4.1-associated protein (CPAP) for its binding site on (-tubulin.[1] This disruption
of the CPAP-tubulin interaction leads to increased microtubule nucleation at the centrosomes
prior to mitosis.[2][3] In cells with supernumerary centrosomes, this premature activation
prevents the clustering of extra centrosomes, forcing the cell into a prolonged and ultimately
lethal multipolar mitosis.[2][3] These application notes provide a summary of CCB02's activity
and detailed protocols for its use in studying centrosome de-clustering.

Data Presentation
Quantitative Data Summary of CCB02 Activity

The efficacy of CCB02 has been demonstrated across various cancer cell lines, with its
potency being inversely correlated with the percentage of cells exhibiting centrosome
amplification.
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Cell
Parameter Value . . Source
Lines/Conditions

Various cancer cell
lines with extra
IC50 (Cell Viability) 0.86 - 2.9 uM centrosomes (e.g., [1]
MDA-MB-231,
HCC827-GR, Calu-6)

IC50 (Biochemical

689 nM Tubulin binding assay [1]
Assay)
Nude mice with
In Vivo Dosage 30 mg/kg (p.o., daily) human lung 1]
(H1975T790M) tumor
xenografts

Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of CCB02-Induced
Centrosome De-clustering
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Caption: Signaling pathway of CCBO02 leading to centrosome de-clustering and cell death.

Experimental Workflow for Studying CCB02 Effects
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Caption: General experimental workflow for investigating the effects of CCB02.

Experimental Protocols
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Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of CCB02. The
MTT assay is provided as an example.

Materials:

e Cancer cell lines with known centrosome amplification (e.g., MDA-MB-231, BT549)
o Complete cell culture medium

e 96-well plates

e CCBO02 (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium.

e Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
» Prepare serial dilutions of CCB02 in complete medium.

¢ Remove the medium from the wells and add 100 pL of the CCBO02 dilutions (or vehicle
control, DMSO) to the respective wells.

e Incubate for 72 hours.

e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the IC50 value using appropriate software.

Centrosome De-clustering Assay (Immunofluorescence)

This protocol is for visualizing and quantifying centrosome de-clustering induced by CCBO02.

Materials:

Cancer cell lines grown on glass coverslips
e CCBO02
e Phosphate-buffered saline (PBS)
» Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
o Permeabilization buffer (0.1% Triton X-100 in PBS)
» Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
e Primary antibodies:
o Rabbit anti-y-tubulin (centrosome marker)
o Mouse anti-a-tubulin (microtubule marker)
e Fluorophore-conjugated secondary antibodies:
o Anti-rabbit IgG (e.g., Alexa Fluor 488)
o Anti-mouse IgG (e.g., Alexa Fluor 568)

o DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
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e Antifade mounting medium

¢ Fluorescence microscope

Procedure:

e Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

o Treat cells with an effective concentration of CCB02 (e.g., 1-2 uM) or vehicle control for 16-
24 hours.

e Wash the cells twice with PBS.

¢ Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for
15 minutes at room temperature.

¢ \Wash three times with PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

o Wash three times with PBS.

e Block with 5% BSA in PBST for 1 hour at room temperature.

 Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

e Wash three times with PBST.

 Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1
hour at room temperature in the dark.

e Wash three times with PBST.

¢ Counterstain with DAPI for 5 minutes.

¢ Wash twice with PBS.

e Mount the coverslips on microscope slides using antifade mounting medium.
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e Image the cells using a fluorescence microscope.

e Quantification: For mitotic cells, count the number of y-tubulin foci (centrosomes). Cells with
more than two distinct y-tubulin foci that are not organized into two poles are considered to
have de-clustered centrosomes. Calculate the percentage of mitotic cells with de-clustered
centrosomes in CCBO02-treated versus control cells.

Western Blot for Spindle Assembly Checkpoint (SAC)
Proteins

This protocol is to assess the activation of the SAC by analyzing the levels of key checkpoint
proteins.

Materials:

Cancer cell lines

e CCBO02

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies:

o

Rabbit anti-Mad?2

Mouse anti-Bubl

[¢]

[¢]

Rabbit anti-phospho-Histone H3 (Serl10) (mitotic marker)

o

Mouse anti-f-actin (loading control)
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o HRP-conjugated secondary antibodies

o ECL detection reagent

o Chemiluminescence imaging system

Procedure:

e Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with CCBO02 or vehicle control for the desired time (e.g., 24 hours).

o Harvest cells and lyse in RIPA buffer.

o Determine protein concentration using the BCA assay.

o Denature protein lysates by boiling in Laemmli buffer.

e Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane three times with TBST.

 Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
e Wash the membrane three times with TBST.

o Apply ECL detection reagent and visualize the protein bands using a chemiluminescence
imaging system.

» Analyze the band intensities and normalize to the loading control. An increase in the levels of
Mad2 and Bubl may indicate SAC activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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